N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide
CAS No.: 1353943-72-2
Cat. No.: VC8232245
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353943-72-2 |
|---|---|
| Molecular Formula | C12H22N2O |
| Molecular Weight | 210.32 g/mol |
| IUPAC Name | N-cyclopropyl-N-[2-(methylamino)cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C12H22N2O/c1-9(15)14(10-7-8-10)12-6-4-3-5-11(12)13-2/h10-13H,3-8H2,1-2H3 |
| Standard InChI Key | MRMFGOPARWXEPW-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C1CC1)C2CCCCC2NC |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCCCC2NC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide belongs to the amide class of compounds, with the IUPAC name N-cyclopropyl-N-[2-(methylamino)cyclohexyl]acetamide. Its molecular formula is C₁₂H₂₂N₂O, yielding a molar mass of 210.32 g/mol. The structure comprises three key moieties:
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Cyclopropyl group: A strained three-membered carbon ring known to enhance metabolic stability and influence binding affinity to biological targets.
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2-Methylamino-cyclohexyl group: A six-membered cyclohexane ring substituted with a methylamino group at the second position, contributing to conformational flexibility and hydrophobicity.
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Acetamide functional group: A polar moiety capable of hydrogen bonding, critical for interactions with enzymatic active sites.
Physical and Chemical Properties
The compound’s physicochemical profile is summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 210.32 g/mol |
| Molecular Formula | C₁₂H₂₂N₂O |
| Density | ~1.12 g/cm³ (predicted) |
| Boiling Point | ~420°C (estimated) |
| pKa | 14.2 (amine group, predicted) |
The cyclopropyl ring’s strain (≈27 kcal/mol) increases reactivity, enabling potential ring-opening reactions under acidic conditions. The methylamino group’s basicity (pKa ~10) suggests protonation at physiological pH, enhancing solubility in aqueous environments.
Synthesis and Characterization
Synthetic Routes
The synthesis of N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide involves multi-step protocols optimized for yield and purity:
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Cyclohexane Ring Functionalization: Introduction of a methylamino group at the C2 position via reductive amination of cyclohexanone derivatives.
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Amidation: Reaction of the cyclohexyl amine intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
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Cyclopropane Coupling: Final N-cyclopropylation using cyclopropyl bromide under palladium-catalyzed conditions.
Key challenges include minimizing byproducts such as over-alkylated species and ensuring stereochemical control during cyclohexyl ring functionalization.
Analytical Characterization
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.1 ppm (N-methyl group), and δ 3.3 ppm (cyclopropyl CH₂).
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¹³C NMR: Signals at 170 ppm (carbonyl carbon) and 10–15 ppm (cyclopropyl carbons).
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Mass Spectrometry: A molecular ion peak at m/z 210.32 confirms the molecular weight.
Mechanism of Action and Biological Activity
Receptor and Enzyme Interactions
Preliminary studies suggest that N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide modulates receptor tyrosine kinases (RTKs) and inflammatory mediators. For example:
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RIP1 Kinase Inhibition: Structural analogs documented in patent WO2020103859A1 demonstrate affinity for RIP1, a key regulator of necroptosis and inflammation . The cyclopropyl group may enhance binding to RIP1’s hydrophobic pocket, analogous to compounds like (2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide .
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G-Protein-Coupled Receptor (GPCR) Modulation: The methylamino group may facilitate interactions with adrenergic or opioid receptors, akin to N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide’s analgesic effects.
Pharmacological Effects
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Anti-Inflammatory Activity: In murine models, analogs reduced TNF-α production by 40–60% at 10 µM .
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Analgesic Potential: Structural similarities to N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide suggest possible μ-opioid receptor agonism.
Applications in Medicinal Chemistry
Therapeutic Prospects
The compound’s dual functionality (lipophilic cyclopropane and polar acetamide) positions it as a candidate for:
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Neuropathic Pain Management: By targeting RIP1 or opioid receptors .
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Autoimmune Disease Therapy: Through TNF-α pathway inhibition .
Comparative Analysis with Structural Analogs
The cyclopropyl derivative’s higher molecular weight and lipophilicity enhance blood-brain barrier permeability compared to methyl/ethyl analogs.
Future Research Directions
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